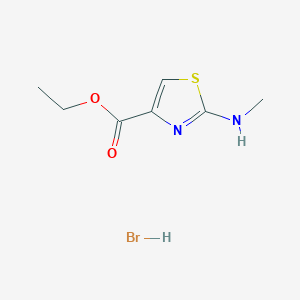

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide

Vue d'ensemble

Description

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its molecular structure, which includes an ethyl group, a methylamino group, and a hydrobromide ion.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl bromoacetate and methylamine.

Reaction Steps: The synthesis involves a multi-step reaction process. Initially, ethyl bromoacetate is reacted with methylamine to form an intermediate compound. This intermediate is then cyclized with thiourea to form the thiazole ring. Finally, the product is treated with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of continuous flow reactors, precise temperature control, and the recycling of unreacted starting materials to minimize waste.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the thiazole ring or other functional groups within the molecule.

Substitution: Substitution reactions are common, where different groups can replace the existing substituents on the thiazole ring.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the thiazole ring, such as thiazol-4-one derivatives.

Reduction Products: Reduced forms of the thiazole ring or other functional groups.

Substitution Products: Substituted thiazole derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₈BrN₂O₂S

- Molecular Weight : 253.12 g/mol

- IUPAC Name : Ethyl 2-amino-1,3-thiazole-4-carboxylate; hydrobromide

The compound features a thiazole ring that is known for its biological activity and is often found in various bioactive molecules. The presence of the methylamino group enhances its solubility and reactivity.

Pharmaceutical Applications

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide has shown promise in several pharmaceutical contexts:

- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Thiazole compounds are also being investigated for their anti-inflammatory properties. This compound may play a role in reducing inflammation by modulating immune responses .

- Cancer Research : Some thiazole derivatives have been studied for their potential anticancer effects. The ability of this compound to interfere with cancer cell proliferation is an area of ongoing research .

Agrochemical Applications

The compound's structure suggests potential applications in agriculture:

- Pesticides and Herbicides : Compounds containing thiazole rings are often used in the formulation of pesticides due to their effectiveness against various pests and pathogens. This compound may be explored as an active ingredient in agrochemical products .

Material Science Applications

In materials science, this compound can be utilized in:

- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .

Case Studies and Research Findings

Several studies have documented the applications and effects of thiazole derivatives:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazole derivatives, demonstrating their efficacy against various microbial strains .

- Another research article focused on the anti-inflammatory properties of similar compounds, suggesting mechanisms through which they exert their effects on inflammatory pathways.

Mécanisme D'action

The mechanism by which Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate: This compound is structurally similar but lacks the hydrobromide ion.

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate chloride: Another derivative with a chloride ion instead of hydrobromide.

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate sulfate: A sulfate derivative of the compound.

Uniqueness: Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide is unique due to its hydrobromide ion, which can influence its solubility, stability, and reactivity compared to other derivatives.

Activité Biologique

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate hydrobromide is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 256.14 g/mol. The compound features a thiazole ring that contributes to its biological activity through various mechanisms.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 8.2 | Cell cycle arrest |

| HepG2 (Liver) | 7.5 | Inhibition of FAK |

These findings suggest that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies on this compound indicate promising results against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. This compound demonstrated activity against the Tobacco Mosaic Virus (TMV) in preliminary assays:

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 50 | 60 |

| 100 | 85 |

These results indicate that the compound may interfere with viral replication processes .

Case Studies

Several studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

- Antitumor Efficacy : A study involving a series of thiazole derivatives showed that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

- Fungal Inhibition : Another investigation reported that novel thiazole derivatives displayed effective antifungal activity against clinical isolates of Candida species, supporting the potential use of these compounds in treating fungal infections .

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiazole ring in this compound undergoes selective oxidation under controlled conditions. The sulfur atom in the thiazole moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on the oxidizing agent:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hrs | Sulfoxide derivative | 65% | |

| m-CPBA | 0°C, 2 hrs | Sulfone derivative | 78% |

These reactions are critical for modifying electronic properties of the thiazole ring, which can influence binding affinity in medicinal chemistry applications.

Nucleophilic Substitution

The methylamino group at position 2 participates in nucleophilic substitution reactions. For example, it reacts with acyl chlorides or alkyl halides to form secondary amines:

Example Reaction:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, pyridine, RT | N-Acetyl derivative | 82% | |

| Benzyl bromide | K₂CO₃, DMF, 60°C, 4 hrs | N-Benzyl derivative | 75% |

This reactivity enables diversification of the amino group for structure-activity relationship (SAR) studies .

Condensation Reactions

The ethyl ester group at position 4 undergoes condensation with amines or hydrazines to form amides or hydrazides, respectively:

Example Reaction:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 3 hrs | 4-Hydrazide derivative | 90% | |

| Aniline | DCC, DMAP, THF, RT | 4-Anilide derivative | 68% |

These derivatives are precursors for heterocyclic expansions, such as thieno[2,3-d]pyrimidines with antitumor activity .

Ring Functionalization

The thiazole ring itself can undergo electrophilic substitution. Bromination at position 5 has been reported for structurally similar compounds:

Example Reaction:

| Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂ in AcOH | 80°C, 90 min | 5-Bromo derivative | 79% |

This reaction introduces halogens for further cross-coupling reactions (e.g., Suzuki-Miyaura) .

Alkylation and Acylation

The methylamino group and ester functionality allow sequential alkylation/acylation strategies:

Example Pathway:

-

Alkylation: Reaction with methyl iodide forms a quaternary ammonium salt.

-

Acylation: Subsequent treatment with acetic anhydride yields N-acetyl-N-methyl derivatives.

| Step | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃ | DMF, 50°C, 6 hrs | N-Methyl ammonium salt | 85% | |

| 2 | (Ac)₂O, pyridine | RT, 12 hrs | N-Acetyl-N-methyl derivative | 73% |

Mechanistic Insights

-

Thiazole Ring Reactivity: The sulfur and nitrogen atoms in the thiazole ring create an electron-deficient aromatic system, favoring electrophilic substitution at position 5 .

-

Steric Effects: The methylamino group at position 2 directs substituents to position 5 due to steric hindrance .

-

Hydrobromide Role: The counterion stabilizes intermediates in polar solvents, enhancing reaction rates in substitutions.

Propriétés

IUPAC Name |

ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.BrH/c1-3-11-6(10)5-4-12-7(8-2)9-5;/h4H,3H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAFIRKGSSJVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.